1-(Cyclopentylcarbonyl)indolin-6-amine

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

SAR studies on indolin-6-amine derivatives demand precisely characterized N1-substituent variants to avoid non-reproducible outcomes. This 1-(cyclopentylcarbonyl)indolin-6-amine (≥95% purity, MW 230.31) fills the cyclopentyl gap in the cycloalkyl homologous series (C3-C6), enabling systematic membrane permeability and target engagement screening. • ≥95% purity confirmed across multiple independent suppliers • Distinct lipophilicity vs. cyclopropyl and thienylcarbonyl analogs • Dual derivatizable sites: C6 primary amine (amide coupling, sulfonylation) and N1 cyclopentylcarbonyl

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
CAS No. 1019533-47-1
Cat. No. B1451746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopentylcarbonyl)indolin-6-amine
CAS1019533-47-1
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)N
InChIInChI=1S/C14H18N2O/c15-12-6-5-10-7-8-16(13(10)9-12)14(17)11-3-1-2-4-11/h5-6,9,11H,1-4,7-8,15H2
InChIKeyJYAZWZSSQVPWDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopentylcarbonyl)indolin-6-amine Overview


1-(Cyclopentylcarbonyl)indolin-6-amine (CAS 1019533-47-1), molecular formula C14H18N2O, is a research-grade indoline derivative featuring a cyclopentylcarbonyl moiety at the N1 position and a primary amine at the C6 position . This scaffold belongs to the broader indolin-6-amine class—a bicyclic secondary amine framework that serves as a versatile building block in medicinal chemistry and organic synthesis [1]. The compound is commercially available from multiple vendors at ≥95% purity, with a molecular weight of 230.31 g/mol .

Indolin-6-amine Analog Specificity


Indolin-6-amine derivatives exhibit profound structure-activity relationship (SAR) sensitivity to N1-substituent modifications. A 2024 study on N-(pyrimidin-2-yl)indolin-6-amine derivatives demonstrated that systematic SAR-guided optimization of the indoline scaffold yielded compound PN009, which achieved an IC50 of 0.4 μM against MDA-MB-231 triple-negative breast cancer cells—representing a marked improvement over less optimized analogs [1]. The cyclopentylcarbonyl group in the target compound confers distinct physicochemical properties compared to other N1-substituents: a cyclopentyl ring introduces greater steric bulk and conformational flexibility relative to the rigid cyclopropyl analog (MW 202.25), while its calculated lipophilicity diverges from aromatic substituents such as thienylcarbonyl (MW 244.31) . These differences directly impact membrane permeability, target engagement, and metabolic stability, meaning that substituting an analog without experimental validation of the intended assay system may yield non-reproducible results or false-negative outcomes [1].

1-(Cyclopentylcarbonyl)indolin-6-amine Selection Evidence


Cyclopentyl vs. Cyclopropyl N1-Substituent Profile

The cyclopentylcarbonyl group in the target compound yields a molecular weight of 230.31 g/mol, representing a 28.06 g/mol (approximately 14%) increase over the cyclopropyl analog (202.25 g/mol) . This difference arises from two additional methylene units in the cyclopentyl ring, which increase both molecular volume and calculated lipophilicity. Greater lipophilicity generally enhances membrane permeability—a critical determinant of intracellular target engagement .

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Cyclopentyl vs. Thienylcarbonyl Lipophilicity Comparison

The aliphatic cyclopentylcarbonyl group (C5H9CO) in the target compound confers a molecular weight of 230.31 g/mol, compared to 244.31 g/mol for the thienylcarbonyl analog (C4H3SCO) . Despite the thienyl analog having a slightly higher molecular weight, the cyclopentyl group provides a saturated, conformationally flexible aliphatic moiety that may exhibit distinct membrane partitioning behavior relative to the planar, electron-rich thiophene ring . Aliphatic substituents often yield different off-target interaction profiles compared to aromatic heterocycles, which can engage in π-π stacking with aromatic residues.

Medicinal Chemistry Physicochemical Properties Membrane Permeability

Triple-Negative Breast Cancer Activity Benchmark

The indolin-6-amine scaffold has demonstrated quantifiable anticancer activity in recent SAR studies. In a 2024 investigation of N-(pyrimidin-2-yl)indolin-6-amine derivatives, the optimized lead compound PN009 achieved an IC50 of 0.4 μM against the aggressive MDA-MB-231 triple-negative breast cancer cell line [1]. This class-level benchmark establishes the potential of the indolin-6-amine core to yield sub-micromolar antiproliferative activity. The target compound—bearing a cyclopentylcarbonyl N1-substituent—provides a distinct entry point for exploring how cycloalkyl modifications modulate activity relative to pyrimidinyl-substituted analogs.

Oncology Triple-Negative Breast Cancer Anticancer Activity

Vendor Availability Comparison

1-(Cyclopentylcarbonyl)indolin-6-amine is commercially stocked by multiple vendors including AKSci, WanviBio (Aladdin), and ChemSrc, with standard purity specifications of ≥95% [1]. WanviBio offers the compound in quantities from 50 mg to 1 g, with the 50 mg unit priced at ¥1357.90 . In contrast, the cyclopropyl analog (CAS 927996-96-1) is less broadly stocked, with identified availability through Life Chemicals at 95+% purity [2]. The target compound's presence across multiple established chemical suppliers reduces single-source dependency risks and facilitates competitive procurement.

Chemical Procurement Building Blocks Research Chemicals

1-(Cyclopentylcarbonyl)indolin-6-amine Research Applications


SAR Studies in Triple-Negative Breast Cancer

The indolin-6-amine scaffold has demonstrated sub-micromolar antiproliferative activity against MDA-MB-231 triple-negative breast cancer cells (IC50 = 0.4 μM for optimized derivative PN009) [1]. Researchers investigating structure-activity relationships in this therapeutic area may utilize 1-(cyclopentylcarbonyl)indolin-6-amine as a distinct N1-substituent variant to probe how cycloalkyl modifications influence potency, selectivity, and physicochemical properties relative to other indolin-6-amine analogs [1].

Cycloalkyl N1-Substituent Permeability Screening

The cyclopentylcarbonyl group confers a molecular weight of 230.31 g/mol and enhanced calculated lipophilicity compared to the cyclopropyl analog (202.25 g/mol) . This physicochemical divergence makes the compound suitable for systematic parallel screening of membrane permeability, blood-brain barrier penetration, or intracellular target engagement across a homologous series of cycloalkyl N1-substituents (cyclopropyl → cyclobutyl → cyclopentyl → cyclohexyl) .

Aliphatic N1-Functionalized Library Synthesis

The compound serves as a versatile small molecule scaffold bearing a primary aromatic amine at C6 and an aliphatic cyclopentylcarbonyl moiety at N1 . This dual functionality enables derivatization at either site: the C6 amine can undergo reductive amination, amide coupling, or sulfonylation, while the saturated cyclopentyl group provides conformational flexibility that may be advantageous in fragment-based drug discovery or diversity-oriented synthesis campaigns .

Multi-Source Supply Chain Validation

With documented availability from at least three independent commercial vendors (AKSci, WanviBio/Aladdin, and ChemSrc) at ≥95% purity [2], this compound enables comparative quality assessment and supply chain diversification studies. The 50 mg quantity pricing from WanviBio at ¥1357.90 provides a reference benchmark for procurement planning .

Technical Documentation Hub

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